molecular formula C9H16Cl2N2 B6604221 2-(3-aminopropyl)aniline dihydrochloride CAS No. 72447-61-1

2-(3-aminopropyl)aniline dihydrochloride

Cat. No. B6604221
CAS RN: 72447-61-1
M. Wt: 223.14 g/mol
InChI Key: AHYHWMMZYNPENL-UHFFFAOYSA-N
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Description

2-(3-aminopropyl)aniline dihydrochloride (2-APA-D) is an organic compound that is used in a variety of scientific and industrial applications. It is an amine-based compound that is a derivative of aniline and is used in a variety of synthetic processes. 2-APA-D has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a versatile compound that can be used to synthesize various other compounds, and has been used as a reagent in a variety of laboratory experiments.

Scientific Research Applications

Arylation Reactions

2-(3-aminopropyl)aniline dihydrochloride has been explored in the context of oxidative radical arylation reactions. Hofmann et al. (2014) demonstrated that substituted 2-aminobiphenyls could be prepared from arylhydrazine hydrochlorides and anilines in biphasic radical arylation reactions, utilizing dioxygen from air as an oxidant. This process exhibited high ortho:meta regioselectivities, especially in anilines with a donor substituent in the para position, and was applicable on a gram scale (Hofmann, Jasch, & Heinrich, 2014).

Corrosion Inhibition

Khaled and Hackerman (2004) studied aniline derivatives, including 2-chloroaniline and 2-fluoroaniline, as potential copper corrosion inhibitors in hydrochloric acid solutions. They found that these compounds inhibited copper corrosion to some extent, with inhibition efficiencies increasing with higher concentrations. The study suggested a correlation between the structure of these aniline derivatives and their inhibition efficiencies (Khaled & Hackerman, 2004).

Aniline Degradation

Liu et al. (2002) isolated a bacterial strain, Delftia sp. AN3, capable of using aniline or acetanilide as sole carbon, nitrogen, and energy sources. This strain showed exceptional tolerance to aniline, growing in concentrations up to 53.8 mM. The study provided insights into the enzymes involved in aniline degradation, proposing a pathway for aniline degradation by Delftia sp. AN3 (Liu, Yang, Huang, Zhou, & Liu, 2002).

Polymer Synthesis

The electrosynthesis and properties of conducting polymers derived from aminobenzoic acids and aniline were explored by Thiemann and Brett (2001). They found that the polymers formed had enhanced rates of polymerization when aniline was added. The polymers were characterized using various spectroscopic methods, suggesting the formation of short-chain conducting polymers (Thiemann & Brett, 2001).

Immunosensor Development

Fusco et al. (2017) developed an impedimetric label-free immunosensor for detecting 2,4-Dichlorophenoxy Acetic Acid (2,4-D) herbicide. They used a nanocomposite AuNPs-PANABA-MWCNTs synthesized by electropolymerizing aniline and 3-aminobenzoic acid. This research demonstrated the potential of aniline-based copolymers in enhancing the sensitivity of antigen detection (Fusco, Gallo, Tortolini, Bollella, Ietto, De Mico, D'Annibale, Antiochia, Favero, & Mazzei, 2017).

properties

IUPAC Name

2-(3-aminopropyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c10-7-3-5-8-4-1-2-6-9(8)11;;/h1-2,4,6H,3,5,7,10-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYHWMMZYNPENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222746
Record name Benzenepropanamine, 2-amino-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenepropanamine, 2-amino-, dihydrochloride

CAS RN

72447-61-1
Record name Benzenepropanamine, 2-amino-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072447611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanamine, 2-amino-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-aminopropyl)aniline dihydrochloride
Reactant of Route 2
2-(3-aminopropyl)aniline dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(3-aminopropyl)aniline dihydrochloride
Reactant of Route 4
2-(3-aminopropyl)aniline dihydrochloride
Reactant of Route 5
2-(3-aminopropyl)aniline dihydrochloride
Reactant of Route 6
2-(3-aminopropyl)aniline dihydrochloride

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